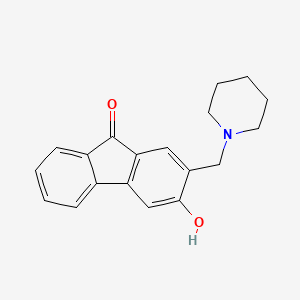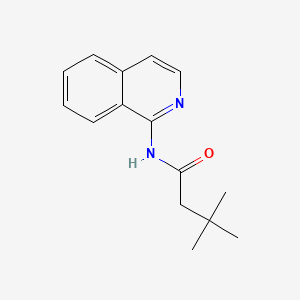
N-isoquinolin-1-yl-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-1-yl-3,3-dimethylbutanamide typically involves the reaction of isoquinoline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
N-isoquinolin-1-yl-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
N-isoquinolin-1-yl-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-isoquinolin-1-yl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of voltage-gated potassium channels, particularly KCNQ2/3 (Kv7.2/Kv7.3). This modulation leads to the opening of these channels, resulting in an increased flow of potassium ions out of neurons. The hyperpolarization of neurons reduces their excitability, which is beneficial in conditions like epilepsy .
類似化合物との比較
Similar Compounds
N-(1-Isoquinolinyl)-3,3-dimethylbutanamide: A closely related compound with similar structural features.
N-isoquinolin-1-yl-3-methoxybenzamide: Another isoquinoline derivative with different substituents.
Uniqueness
N-isoquinolin-1-yl-3,3-dimethylbutanamide is unique due to its specific interaction with voltage-gated potassium channels, which distinguishes it from other isoquinoline derivatives. This unique mechanism of action makes it a promising candidate for therapeutic applications in neurological disorders .
特性
CAS番号 |
40339-94-4 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
N-isoquinolin-1-yl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)10-13(18)17-14-12-7-5-4-6-11(12)8-9-16-14/h4-9H,10H2,1-3H3,(H,16,17,18) |
InChIキー |
GFCLWMDENFGZNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)NC1=NC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



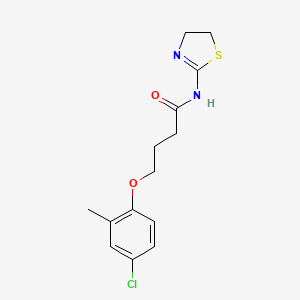
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
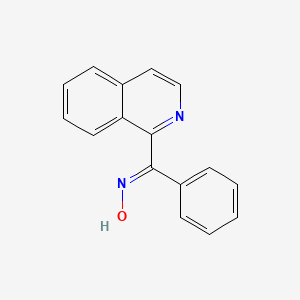

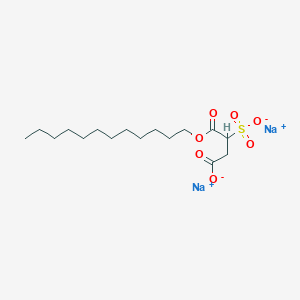
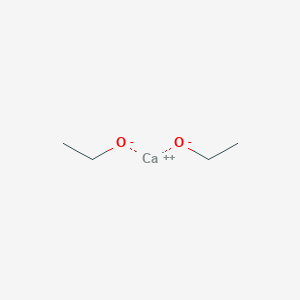
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
